

DCLK1-IN-4 phosphoproteomics analysis validation

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Compound Focus: Dclk1-IN-4

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DCLK1-IN-1 Profile and Validation Data

The first selective, in vivo-compatible chemical probe for the DCLK1 kinase domain is **DCLK1-IN-1** [1]. The table below summarizes its key validation metrics across various orthogonal assays, which defines the standard for a high-quality chemical probe:

Assay Type	Target	Result (IC ₅₀ or K _d)	Context / Notes
Isothermal Titration Calorimetry (ITC)	DCLK1	K _d = 55 nM	Measures binding affinity to recombinant protein [1].
In vitro Binding Assay (KINOMEscan)	DCLK1	IC ₅₀ = 9.5 nM	High-throughput binding assay [1].
In vitro Kinase Assay	DCLK1	IC ₅₀ = 57.2 nM	Activity assay using ³³ P-labeled ATP [1].
Cellular Target Engagement (NanoBRET)	DCLK1	IC ₅₀ = 279 nM	Confirms binding to DCLK1 in live HCT116 cells [1].

Assay Type	Target	Result (IC ₅₀ or Kd)	Context / Notes
In vitro Binding Assay (KINOMEscan)	DCLK2	IC ₅₀ = 31 nM	DCLK2 is a close homolog of DCLK1 [1].
In vitro Kinase Assay	DCLK2	IC ₅₀ = 103 nM	---
In vitro Binding Assay (KINOMEscan)	ERK5	IC ₅₀ = 1800 nM	Demonstrates selectivity over a common off-target [1].
Cellular Assay	ERK5	IC ₅₀ = 5360 nM	---
In vitro Kinase Assay	LRRK2	IC ₅₀ = 6970 nM	Demonstrates selectivity over another common off-target [1].
Binding Assay	BRD4 Bromodomain	IC ₅₀ > 10,000 nM	Confirms no activity against BRD4, a target of previous tool compounds [1].

Phosphoproteomic Workflow for Kinase Inhibitor Validation

Validating a kinase inhibitor like DCLK1-IN-1 typically involves a phosphoproteomics workflow to capture its cellular effects. The general process and key findings from studies on DCLK1 inhibition are outlined below.

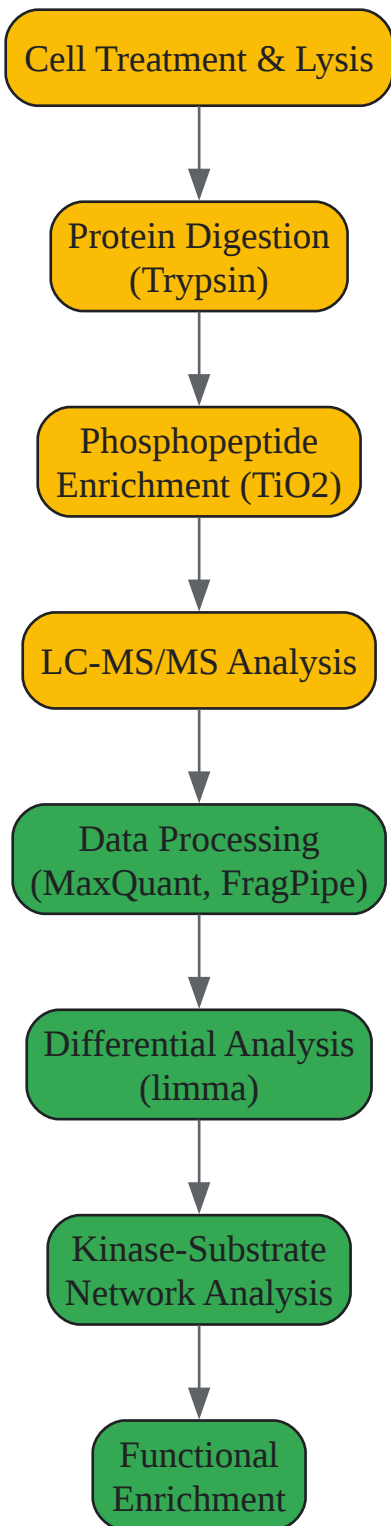
General Experimental Workflow

The standard mass spectrometry-based phosphoproteomic workflow involves several key stages [2] [3] [4]:

- **Cell Treatment & Lysis:** Cells (e.g., patient-derived organoids or cancer cell lines) are treated with the inhibitor (DCLK1-IN-1) and a vehicle control (DMSO).
- **Protein Digestion:** Proteins are extracted, reduced, alkylated, and digested into peptides, typically using trypsin.

- **Phosphopeptide Enrichment:** Phosphopeptides are isolated from the complex peptide mixture using enrichment methods like **TiO2 (Titanium Dioxide)** or **metal-oxide affinity chromatography** [3] [1].
- **LC-MS/MS Analysis:** Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). For multiplexed experiments, peptides are often labeled with **Tandem Mass Tags (TMT)** [3] [5].
- **Data Processing & Bioinformatic Analysis:** Raw MS data is processed using software like **MaxQuant** [3] or **FragPipe** [6] to identify phosphorylation sites and quantify their abundance. Subsequent analysis involves:
 - **Differential Analysis:** Identifying phosphosites that significantly change in response to treatment using tools like **limma** in R [3] [4].
 - **Kinase-Substrate Network Analysis:** Reconstructing affected signaling networks using tools like **PhosR** [4] or **KiNet** [7] to connect phosphosites to upstream kinases.
 - **Functional Enrichment:** Determining which biological pathways are enriched in the altered phosphoproteins [2] [4] [5].

This workflow can be visualized in the following diagram:



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Key Findings from DCLK1 Inhibition

Application of this phosphoproteomic workflow to DCLK1-IN-1 revealed its functional impact:

- **Pathway Modulation:** In patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids, DCLK1-IN-1 treatment led to changes in proteins and pathways associated with **cell motility** [1].
- **Role in Invasion:** A subsequent study in head and neck squamous cell carcinoma (HNSCC) using shRNA-mediated DCLK1 knockdown and proteomics found that DCLK1 regulates proteins involved in **cytoskeletal reorganization, cell-ECM interactions, and cell projection assembly** [5]. This study specifically linked DCLK1 to the regulation of invadopodia dynamics and the trafficking of matrix metalloproteinases (MMPs), which are critical for invasive progression.

How to Proceed with DCLK1-IN-4 Information

Given the absence of specific data for **DCLK1-IN-4**, here are suggested approaches to find the information you need:

- **Check Manufacturer Sources:** Inquire directly with the supplier or manufacturer of **DCLK1-IN-4** for any available technical data sheets, validation reports, or associated publications.
- **Search Preprint Servers:** Explore scientific preprint servers like **bioRxiv**, as recent findings may be available there prior to formal journal publication.
- **Analyze by Analogy:** Use the detailed data for DCLK1-IN-1 as a benchmark. A rigorous validation of **DCLK1-IN-4** would require a similar comprehensive dataset, including demonstrated cellular target engagement, kinase activity inhibition, and selectivity profiling.

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